Cas no 1404-19-9 (Oligomycin)
Oligomycin Chemical and Physical Properties
Names and Identifiers
-
- Oligomycin
- Oligomycin Complex
- Oligomycin From Streptomyces Diastatochromogenes
- OligoMycin, Mixture of A, B and C, froM StreptoMyces diastatochroMogenes
- OLIGOMYCIN ABC
- OLIGOMYCINPURE
- Nystatin dehydrate
- diastatochromogenes
- OligomycinABCcomplex
- Oligomycin from Streptomyces
- OLIGOMYCIN, MIXTURE OF A, B AND C
- OLIGOMYCIN FROM STREPTOMYCES*DIASTATOCHR OMOGENE
- PD118080
- 14JVM0OHLV
- Oligomycins
- OLIGOMYCIN (A shown)
- UNII-14JVM0OHLV
- EINECS 215-767-9
- OLIGOMYCIN, MIXTURE OF THE COMPONENTS A, B AND C
-
- MDL: MFCD00065705
- Inchi: InChI=1S/C45H72O12.C45H74O11.C45H74O10/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46;1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46;1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3;13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3;13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+;25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-;25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m111/s1
- InChI Key: YQXULOWIGKNTBK-FTBHDWLRSA-N
- SMILES: CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@](C)(C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@]3([C@@H]2C)C(=O)C[C@@H](C)[C@@H](C[C@H](C)O)O3)O)O)O)O.CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@](C)(C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@@]3(CC[C@@H](C)[C@@H](C[C@H](C)O)O3)[C@@H]2C)O)O)O)O.CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@@]3(CC[C@@H](C)[C@@H](C[C@H](C)O)O3)[C@@H]2C)O)O)O
- BRN: 7615308
Computed Properties
- Exact Mass: 2369.55000
- Monoisotopic Mass: 790.52311317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 14
- Hydrogen Bond Acceptor Count: 33
- Heavy Atom Count: 168
- Rotatable Bond Count: 9
- Complexity: 1390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 18
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 7.1
- Topological Polar Surface Area: 180
Experimental Properties
- Color/Form: powder
- Density: 1.143 g/cm3
- Melting Point: 135.8-136.3 ºC
- Boiling Point: 1290°C
- Flash Point: 252.0±27.8 °C
- Solubility: Soluble in EtOH, acetone (50 mg/ml), DMSO (300 mg/ml), ethanol, and methanol. Insoluble in water
- Water Partition Coefficient: Sparingly soluble in water. Soluble in DMSO (20mg/ml) and ethanol (30mg/ml) /n
- PSA: 536.99000
- LogP: 17.71190
- Solubility: Insoluble
Oligomycin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
- RTECS:RK3325000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Risk Phrases:R22
- Packing Group:III
- Safety Term:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Storage temperature 2-8 ° C
Oligomycin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6782-2mg |
Oligomycin |
1404-19-9 | 98.74% | 2mg |
¥880 | 2024-07-20 | |
| MedChemExpress | HY-N6782-10mg |
Oligomycin |
1404-19-9 | 98.74% | 10mg |
¥2200 | 2024-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O111756-25mg |
Oligomycin |
1404-19-9 | 92% | 25mg |
¥3913.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O111756-5mg |
Oligomycin |
1404-19-9 | 92% | 5mg |
¥1029.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GO4876-25mg |
Oligomycin |
1404-19-9 | 25mg |
¥6700元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GO4876-5mg |
Oligomycin |
1404-19-9 | 5mg |
¥1520元 | 2023-09-15 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026774-5mg |
Oligomycin |
1404-19-9 | 92% | 5mg |
¥1025 | 2024-05-25 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17027-5mg |
Oligomycin |
1404-19-9 | BR,92% | 5mg |
¥890.00 | 2022-01-07 | |
| ChemScence | CS-0003801-10mg |
Oligomycin |
1404-19-9 | ≥99.0% | 10mg |
$200.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RR993-5mg |
Oligomycin |
1404-19-9 | 92% | 5mg |
¥1261.0 | 2022-07-28 |
Oligomycin Suppliers
Oligomycin Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Oligomycin
Professional Introduction to Oligomycin (CAS No. 1404-19-9)
Oligomycin, a compound with the chemical name oligomycin A, is a naturally occurring macrolide antibiotic primarily known for its potent inhibitory effects on ATP synthase. This compound, identified by its unique CAS number 1404-19-9, has garnered significant attention in the field of biochemistry and pharmacology due to its remarkable biological activities. Oligomycin belongs to the subclass of polyketides and is produced by various strains of the bacterium Streptomyces. Its molecular structure, characterized by a complex macrocyclic lactone ring, contributes to its high affinity for ATP synthase, making it a valuable tool in both research and therapeutic applications.
The mechanism of action of Oligomycin revolves around its ability to selectively inhibit the F0 subunit of ATP synthase, thereby preventing the synthesis of adenosine triphosphate (ATP). This inhibition is critical in understanding cellular energy metabolism and has profound implications in various physiological and pathological conditions. Recent studies have highlighted the potential of Oligomycin as an anti-cancer agent, particularly in combination therapies that target metabolic reprogramming in tumor cells. The compound's ability to disrupt ATP production has been observed to induce apoptosis in cancer cells, making it a promising candidate for further clinical investigation.
In addition to its anti-cancer properties, Oligomycin has shown significant promise in the treatment of metabolic disorders. Research indicates that by inhibiting ATP synthase, Oligomycin can modulate glucose uptake and utilization in cells, potentially offering therapeutic benefits for conditions such as diabetes mellitus. Furthermore, studies have explored its role in managing obesity and related metabolic syndromes by altering lipid metabolism. The compound's unique interaction with mitochondrial function has also sparked interest in its potential applications for neuroprotective therapies, particularly in neurodegenerative diseases where mitochondrial dysfunction plays a key role.
The structural complexity of Oligomycin has made it a subject of intense interest for synthetic chemists and pharmacologists. The development of semi-synthetic analogs has expanded the pharmacological profile of this compound, leading to derivatives with enhanced potency and reduced side effects. These advancements have opened new avenues for drug discovery, particularly in the context of targeted therapy. The synthesis of modified oligomycins has been optimized to improve their solubility and bioavailability, which are critical factors for clinical efficacy.
Oligomycin's role in cellular stress responses has also been extensively studied. It has been demonstrated that exposure to Oligomycin triggers stress responses such as the unfolded protein response (UPR), which is crucial for maintaining cellular homeostasis. This finding has implications for understanding disease mechanisms and developing novel therapeutic strategies. Moreover, Oligomycin's interaction with other cellular components has revealed insights into signaling pathways involved in cell survival and death. These discoveries have not only enhanced our understanding of basic biological processes but also provided new targets for therapeutic intervention.
The safety profile of Oligomycin remains a critical consideration in its application as a therapeutic agent. While preclinical studies have shown promising results, further research is needed to fully assess its efficacy and potential adverse effects. The compound's high potency necessitates careful dosing and administration protocols to minimize toxicity. However, its unique mechanism of action offers a distinct advantage over traditional therapies by targeting a fundamental aspect of cellular metabolism.
In conclusion, Oligomycin (CAS No. 1404-19-9) is a multifaceted compound with significant potential in both research and clinical applications. Its ability to inhibit ATP synthase has opened new avenues for treating various diseases, including cancer and metabolic disorders. The ongoing research into its structure-activity relationships and synthetic modifications continues to expand its therapeutic possibilities. As our understanding of cellular energetics evolves, Oligomycin is poised to play an increasingly important role in modern medicine.
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